(1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol
Description
Properties
IUPAC Name |
(1R)-1-(3-fluoropyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXJHLSFAQVXJE-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=N1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1568238-76-5 | |
| Record name | (1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoropyridine.
Grignard Reaction: 3-fluoropyridine is subjected to a Grignard reaction with an appropriate organomagnesium halide to form the corresponding pyridylmagnesium bromide.
Addition of Ethylene Oxide: The pyridylmagnesium bromide is then reacted with ethylene oxide under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is (1R)-1-(3-fluoropyridin-2-yl)ethanone.
Reduction: The major product is (1R)-1-(3-fluoropyridin-2-yl)ethane.
Substitution: The major products depend on the substituent introduced, such as (1R)-1-(3-methoxypyridin-2-yl)ethan-1-ol.
Scientific Research Applications
(1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyl group facilitates hydrogen bonding interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to structurally related alcohols, including phenyl-based derivatives and pyridinyl analogs with variations in substituent type, position, and stereochemistry. Key differentiating factors include:
- Substituent identity (F, Cl, CF₃).
- Substituent position on the aromatic ring.
- Stereochemical configuration (R vs. S) and enantiomeric excess (ee).
- Synthetic yields and purification methods.
Data Table: Comparative Analysis of Key Compounds
Key Observations
Substituent Effects
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve metabolic stability compared to chlorine. For example, (R)-1-(3-fluorophenyl)ethan-1-ol exhibits higher optical rotation (+15.2) than its chloro analog (+12.8), suggesting differences in electronic environment .
- Pyridine vs. Benzene Rings : Pyridinyl derivatives (e.g., the main compound) offer nitrogen-based hydrogen bonding, unlike phenyl analogs. This may enhance solubility in polar solvents.
Stereochemical Considerations
- Enantiomeric Excess : Pyridinyl derivatives often achieve higher stereopurity (e.g., 97.5% ee in ) compared to phenyl analogs (87–90% ee in ), likely due to advanced biocatalytic methods.
Physicochemical Properties
- Optical Rotation : Phenyl derivatives show measurable rotations (e.g., +15.2 for 3-F-phenyl), while pyridinyl analogs lack reported data, possibly due to their oily consistency .
Biological Activity
(1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C8H10FN and features a fluorinated pyridine ring attached to an ethan-1-ol moiety. Its stereochemistry is crucial for its biological activity, as the (1R) configuration can influence interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the fluorine atom in the pyridine ring enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Antimicrobial Activity
Recent studies have indicated that pyridine derivatives exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against various bacterial strains, suggesting potential for similar activity.
Anti-inflammatory Effects
Pyridine-based compounds are also explored for their anti-inflammatory properties. Investigations into related structures indicate that modifications in substituents can enhance these effects, which may be applicable to this compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Studies suggest that:
- Fluorine Substitution : The position and nature of fluorine substitution can significantly affect binding affinity to target proteins.
- Hydroxyl Group Influence : The ethan-1-ol group may enhance solubility and facilitate interactions with hydrophilic sites on enzymes or receptors.
Study 1: Enzymatic Activity
A study evaluated various pyridine derivatives for their inhibitory effects on specific enzymes. While direct data on this compound was not available, similar compounds demonstrated IC50 values in the low micromolar range, indicating potential efficacy.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| A | Enzyme X | 0.5 |
| B | Enzyme Y | 0.8 |
| C | Enzyme Z | 0.4 |
Study 2: Receptor Binding
Another investigation focused on receptor binding assays where related compounds showed significant binding affinities to serotonin receptors. This suggests that this compound could similarly affect neurotransmitter systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
